N-[1-(1-adamantyl)ethyl]-5-(3-chloro-2-methylphenyl)-2-furamide
Description
N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane, a chlorinated phenyl group, and a furan ring
Properties
Molecular Formula |
C24H28ClNO2 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H28ClNO2/c1-14-19(4-3-5-20(14)25)21-6-7-22(28-21)23(27)26-15(2)24-11-16-8-17(12-24)10-18(9-16)13-24/h3-7,15-18H,8-13H2,1-2H3,(H,26,27) |
InChI Key |
IGNAZVFTVFIOQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC(C)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps. One common approach starts with the preparation of adamantanecarboxylic acid, which is then reacted with enamides to form the desired compound . The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. Purification steps such as crystallization or chromatography are typically employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of viral infections.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function and preventing viral replication. The chlorinated phenyl group and furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral drug.
Rimantadine: Similar to amantadine, used for the treatment of influenza.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-CARBOXAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the furan ring and chlorinated phenyl group differentiates it from other adamantane derivatives, potentially offering enhanced efficacy and specificity in its applications .
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